

stability and reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)cyclohexan-1-one

CAS No.: 91393-49-6

Cat. No.: B1598211

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Reactivity of **2-(2-Chlorophenyl)cyclohexan-1-one**

Abstract

2-(2-Chlorophenyl)cyclohexan-1-one is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically significant molecules, most notably ketamine and its derivatives.[1][2] This guide provides a comprehensive analysis of the compound's stability and reactivity, drawing upon established chemical principles and documented synthetic methodologies. We will explore the molecule's structural characteristics, its behavior under various conditions, and the key transformations it undergoes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in synthetic chemistry and drug discovery, offering field-proven insights into the handling and strategic utilization of this versatile ketone.

Molecular Structure and Physicochemical Profile

2-(2-Chlorophenyl)cyclohexan-1-one, with the molecular formula $C_{12}H_{13}ClO$, features a cyclohexanone ring substituted at the alpha-position with a 2-chlorophenyl group.[3] This substitution is the cornerstone of its chemical identity, influencing its stability, reactivity, and utility. The presence of a chiral center at the C2 position means the compound exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed.

The molecule's structure imparts a blend of aliphatic and aromatic characteristics. The cyclohexanone moiety provides reactive sites at the carbonyl carbon and the adjacent alpha-protons, while the 2-chlorophenyl group introduces the potential for aromatic substitution reactions and influences the overall steric and electronic environment.

Figure 1: Molecular structure of **2-(2-Chlorophenyl)cyclohexan-1-one**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	91393-49-6	[3]
Molecular Formula	C ₁₂ H ₁₃ ClO	[3]
Molecular Weight	208.69 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]

| Solubility | Soluble in organic solvents (e.g., ethyl acetate, chloroform, ethanol, ether); limited solubility in water. |[1][3] |

Chemical Stability

2-(2-Chlorophenyl)cyclohexan-1-one exhibits favorable chemical stability under standard laboratory conditions, a property typical of many alkyl-aryl ketones.[1] However, its stability is contingent on the absence of strong acids, bases, and potent oxidizing or reducing agents, which can initiate degradation or transformation.

- **Thermal Stability:** The compound is reasonably stable at moderate temperatures, as evidenced by its use in reactions heated to 80-110°C.[1][4] At elevated temperatures, decomposition may occur, though specific pathways are not extensively documented in the literature.
- **pH Sensitivity:** As a ketone, it is susceptible to acid- and base-catalyzed enolization. In strongly acidic or basic media, this can lead to side reactions such as aldol condensation or other rearrangements over extended periods. For practical purposes, storage in neutral, anhydrous conditions is recommended to maximize shelf life.

Chemical Reactivity: A Tale of Three Moieties

The reactivity of **2-(2-Chlorophenyl)cyclohexan-1-one** can be systematically understood by examining the three primary reactive domains of the molecule: the carbonyl group, the alpha-carbon, and the aromatic ring.

Figure 2: Conceptual map of the primary reactive centers of the molecule.

Reactions at the Carbonyl Group

The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles.[3]

- **Nucleophilic Addition:** It readily undergoes addition reactions with various nucleophiles.
- **Reduction:** The ketone can be reduced to the corresponding secondary alcohol, 2-(2-chlorophenyl)cyclohexan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is a key step in certain synthetic routes.[5]

Reactions at the Alpha-Carbon (C2)

The protons on the alpha-carbon are acidic and can be removed by a base to form an enolate intermediate. This enolate is a powerful nucleophile and central to the compound's utility.

- **Halogenation:** In the presence of an acid or base catalyst, the alpha-position can be halogenated. This is a common strategy for introducing a leaving group to facilitate subsequent reactions.
- **Nitration:** The alpha-position can be nitrated to yield 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one.[4] This nitro-derivative is a critical precursor in modern ketamine synthesis, as the nitro group can be subsequently reduced to an amine.[2][5]
- **Amination:** The most significant reaction at this position is the introduction of an amino group, which leads directly to the synthesis of norketamine (the N-demethylated precursor to ketamine) and ultimately ketamine itself.[2]

Reactions of the 2-Chlorophenyl Ring

The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the two substituents—the chloro group and the alkyl (cyclohexanone) group—determine the position of substitution.[3]

- Directing Effects: The chlorine atom is an ortho-, para-director but is deactivating. The alkyl group is also an ortho-, para-director and is activating.
- Predicted Reactivity: These cooperative directing effects suggest that incoming electrophiles will preferentially attack the C4' (para to Cl) and C6' (ortho to Cl) positions, with steric hindrance from the bulky cyclohexanone ring likely disfavoring attack at the C6' position.[3]

Synthetic Pathways and Methodologies

Several effective methods for the synthesis of **2-(2-chlorophenyl)cyclohexan-1-one** have been developed, reflecting its importance as a synthetic building block.

Palladium-Catalyzed Alpha-Arylation

An efficient route involves the palladium-catalyzed alpha-arylation of cyclohexanone with a suitable aryl halide, such as 1-bromo-2-chlorobenzene.[4] This method, an adaptation of the Buchwald-Hartwig coupling, provides a direct means to form the crucial C-C bond between the two rings.[3]

Experimental Protocol: Pd-Catalyzed Synthesis[4]

- To a reaction vessel under an inert atmosphere, add cesium carbonate (Cs_2CO_3), 0.5 mol% of tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$), and 1.2 mol% of Xantphos ligand.
- Add toluene as the solvent, followed by cyclohexanone and 1-bromo-2-chlorobenzene.
- Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography to yield **2-(2-chlorophenyl)cyclohexan-1-one**.

Photocatalytic Alpha-Arylation

A modern, transition-metal-free approach utilizes visible-light photocatalysis to achieve the alpha-arylation of cyclohexanone with 2-iodochlorobenzene.[1]

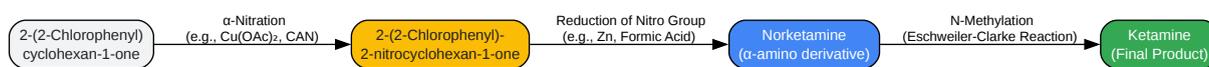
Experimental Protocol: Photocatalytic Synthesis[1]

- Inside a nitrogen-filled glovebox, combine cyclohexanone (catalytic amount), 2-iodochlorobenzene (1.0 equiv), additional cyclohexanone (5.0 equiv), pyrrolidine (5.0 equiv), and dry acetonitrile in an oven-dried Schlenk flask.
- Remove the flask from the glovebox and place it in a water bath approximately 5 cm from a 518 nm green LED lamp.
- Irradiate the mixture at room temperature for 48 hours.
- Upon completion, remove the solvent under reduced pressure.
- Neutralize the crude mixture with 1.0 N HCl and extract three times with diethyl ether.
- Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
- Purify the residue by flash chromatography (5–10% diethyl ether in hexanes) to obtain the final product.

Application in Ketamine Synthesis

The primary and most critical application of **2-(2-chlorophenyl)cyclohexan-1-one** and its immediate derivatives is in the synthesis of ketamine, a widely used anesthetic and a breakthrough treatment for depression.[6][7] The core of the synthesis involves transforming the alpha-position of the cyclohexanone ring to incorporate a methylamino group.

A contemporary and illustrative pathway proceeds through the alpha-nitro derivative.[2][5]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Synthesis of 2-\(2-Chlorophenyl\)cyclohexanone_Chemicalbook \[chemicalbook.com\]](#)
- 2. [A new process of ketamine synthesis from 2-\(2-chlorophenyl\)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 3. [2-\(2-Chlorophenyl\)cyclohexan-1-one | 91393-49-6 | Benchchem \[benchchem.com\]](#)
- 4. [egrove.olemiss.edu \[egrove.olemiss.edu\]](#)
- 5. [2-\(2-chlorophenyl\)-2-nitrocyclohexanone: Identification and Application_Chemicalbook \[chemicalbook.com\]](#)
- 6. [US20200299224A1 - Ketamine flow synthesis - Google Patents \[patents.google.com\]](#)
- 7. [researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [stability and reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1598211#stability-and-reactivity-of-2-2-chlorophenyl-cyclohexan-1-one\]](https://www.benchchem.com/product/b1598211#stability-and-reactivity-of-2-2-chlorophenyl-cyclohexan-1-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com